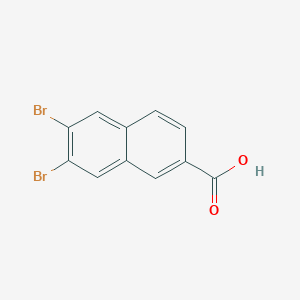

6,7-Dibromo-2-naphthoic acid

Descripción general

Descripción

6,7-Dibromo-2-naphthoic acid is an organic compound with the molecular formula C11H6Br2O2 It is a derivative of naphthoic acid, characterized by the presence of two bromine atoms at the 6th and 7th positions of the naphthalene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6,7-Dibromo-2-naphthoic acid involves the bromination of 2-naphthoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th and 7th positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. For example, 6-hydroxy-2-naphthoic acid can be converted to 6-amino-2-naphthoic acid through a reaction with ammonia in the presence of sulfite or bisulfite. The 6-amino-2-naphthoic acid is then subjected to a diazotization reaction followed by treatment with copper bromide to yield this compound .

Análisis De Reacciones Químicas

Types of Reactions

6,7-Dibromo-2-naphthoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthoic acids, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Research indicates that derivatives of naphthoic acids, including 6,7-dibromo-2-naphthoic acid, exhibit significant biological activities. These compounds have been studied for their potential as inhibitors of NMDA receptors, which are critical in synaptic plasticity and neurotoxicity. For instance, studies have shown that modifications at the 1 and 6 positions can enhance inhibitory activity at these receptors, suggesting that this compound could serve as a lead compound in developing new neuroprotective agents .

Material Science

In material science, the unique properties of this compound make it suitable for developing advanced materials with specific functionalities. Its ability to form stable complexes with metals can be exploited in catalysis and sensor applications. Furthermore, the compound's optical properties may be utilized in dye-sensitized solar cells and other optoelectronic devices.

Case Studies

Case Study 1: NMDA Receptor Inhibition

A study published in Molecular Pharmacology examined various naphthoic acid derivatives for their ability to inhibit NMDA receptors. The results indicated that compounds with bromine substitutions exhibited enhanced inhibitory effects compared to their non-brominated counterparts. This highlights the potential of this compound in neuropharmacology .

Case Study 2: Synthesis of Complex Organic Molecules

In a synthetic chemistry context, researchers have successfully utilized this compound as a precursor for synthesizing complex organic molecules through multi-step reactions involving electrophilic substitutions and coupling reactions. The compound's reactivity has been shown to facilitate the formation of various biologically active compounds .

Mecanismo De Acción

The mechanism of action of 6,7-Dibromo-2-naphthoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity to these targets, thereby increasing its efficacy. The exact pathways involved can vary based on the biological context and the specific target .

Comparación Con Compuestos Similares

Similar Compounds

6-Bromo-2-naphthoic acid: This compound has a single bromine atom and exhibits different reactivity and properties compared to 6,7-Dibromo-2-naphthoic acid.

2-Naphthoic acid: The parent compound without any bromine substitution, used as a starting material for various derivatives.

6,7-Dimethoxy-2-naphthoic acid: A derivative with methoxy groups instead of bromine atoms, showing different chemical behavior.

Uniqueness

This compound is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. The dual bromination allows for selective functionalization and the formation of complex molecules through various synthetic routes.

Actividad Biológica

6,7-Dibromo-2-naphthoic acid (DBNA) is a halogenated derivative of naphthoic acid, which has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against specific pathogens, and potential therapeutic uses.

- Molecular Formula : C₁₁H₆Br₂O₂

- Molecular Weight : 329.97 g/mol

- Purity : Minimum 95%

- Melting Point : Data not provided in the sources.

DBNA exhibits its biological effects through several mechanisms:

-

Enzyme Inhibition :

- DBNA has been shown to inhibit lactate dehydrogenase (LDH) in Babesia microti, a significant target for drug development against human babesiosis. The compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of approximately 85 μM against B. microti and exhibited selectivity over human LDH with a selectivity index of 2.6 .

- Antimicrobial Activity :

- Neuroprotective Properties :

Efficacy Against Pathogens

DBNA's efficacy has been primarily studied in the context of parasitic infections:

- Babesia microti :

Case Study 1: Inhibition of Lactate Dehydrogenase

A study conducted on naphthalene-based compounds revealed that DBNA and its analogs could effectively inhibit recombinant BmLDH catalysis, with significant selectivity over human LDH. This selectivity is crucial for minimizing side effects in therapeutic applications targeting B. microti.

| Compound | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| DBNA | 85 | 2.6 |

| DHNA | 85.65 | 22.1 |

Propiedades

IUPAC Name |

6,7-dibromonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Br2O2/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUXMZSECRBNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855804 | |

| Record name | 6,7-Dibromonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131331-19-6 | |

| Record name | 6,7-Dibromonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.